5-bromo-2-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide - 825609-14-1

5-bromo-2-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Catalog Number: EVT-1418952
CAS Number: 825609-14-1
Molecular Formula: C14H21BrN2O4S
Molecular Weight: 393.3g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-Methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide []

  • Compound Description: This compound is a novel methylbenzenesulfonamide CCR5 antagonist synthesized as a potential candidate for drug development targeting HIV-1 infection. []
  • Relevance: This compound and 5-bromo-2-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide both belong to the methylbenzenesulfonamide class and share a core structure with a 4-methylbenzenesulfonamide moiety and a bromo substituent on the benzene ring. []

2. (-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) []

  • Compound Description: FLB 457 is a potent dopamine-D2 receptor antagonist with a high and stereospecific blocking affinity, effective only in its S-enantiomeric form. It is a potential antipsychotic agent. []
  • Relevance: FLB 457 shares a similar structure with 5-bromo-2-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. Both compounds contain a bromo and a methoxy substituent on a benzene ring. Notably, FLB 457 exhibits a benzamide moiety, whereas the target compound features a benzenesulfonamide group. []

3. (-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463) []

  • Compound Description: FLB 463 is a potent dopamine-D2 receptor antagonist, structurally similar to FLB 457 with the addition of a 2-hydroxyl group. This compound also demonstrates high stereospecific blocking affinity, effective only in its S-enantiomeric form. FLB 463 is considered a potential antipsychotic agent. []
  • Relevance: FLB 463, like FLB 457, shares structural similarities with 5-bromo-2-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. The common features include a bromo and methoxy substituent on a benzene ring. FLB 463 possesses a salicylamide moiety, which differs from the benzenesulfonamide group of the target compound. []

4. 4-Amino-5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives []

  • Compound Description: This series of compounds represents novel and potent dual antagonists of serotonin 5-HT3 and dopamine D2 receptors, designed as potential broad antiemetic agents. The compounds are derived from 4-amino-5-chloro-2-methoxybenzoic acid and 6-amino-1,4-dialkylhexahydro-1,4-diazepines. []
  • Relevance: These derivatives share a structural similarity with 5-bromo-2-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide through the presence of a methoxy group and a halogen substituent (chloro in the derivatives, bromo in the target compound) on a benzene ring. Both categories also contain an amine moiety attached to the benzene ring. The key difference is the benzamide group in the derivatives compared to the benzenesulfonamide group in the target compound. []

5. (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine []

  • Compound Description: This optically active amine is a key component of AS-8112, a potent dopamine (D2 and D3) and 5-HT3 receptor antagonist under clinical development as a broad antiemetic agent. []
  • Relevance: This compound represents the amine moiety present in the 4-amino-5-chloro-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives described above. [] These derivatives, in turn, share structural similarities with 5-bromo-2-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide as detailed in the previous entry.

6. 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid []

  • Compound Description: This compound serves as the carboxylic acid component of AS-8112, a potent dopamine (D2 and D3) and 5-HT3 receptor antagonist undergoing clinical trials as a broad antiemetic agent. []
  • Relevance: This compound is used in conjunction with (R)-6-amino-1-ethyl-4-methylhexahydro-1,4-diazepine to synthesize AS-8112. [] As noted in previous entries, the amine moiety of AS-8112 is structurally related to 5-bromo-2-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide. []

7. 4-Bromo-2,5-dimethoxy-beta-phenethylamine (2C-B) []

  • Compound Description: 2C-B is a phenethylamine-type designer drug of abuse with psychoactive properties. []
  • Relevance: 2C-B is structurally related to 5-bromo-2-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide by the presence of a bromo and methoxy substituent on a benzene ring. []

8. (S)-5-Bromo-2,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-hydroxybenzamide []

  • Compound Description: This compound is a phenolic metabolite of remoxipride, a dopamine D2 receptor antagonist. It was synthesized from 2,6-dimethoxybenzoic acid. []
  • Relevance: This compound shares structural similarities with 5-bromo-2-methoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide through the presence of a bromo and two methoxy substituents on a benzene ring. Both compounds also feature an amide moiety attached to the benzene ring. []

9. (S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-hydroxy-6-methoxy-salicylamide []

  • Compound Description: This compound is another phenolic metabolite of remoxipride, synthesized from 4-methoxycatechol. []

Properties

CAS Number

825609-14-1

Product Name

5-bromo-2-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

IUPAC Name

5-bromo-2-methoxy-4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

Molecular Formula

C14H21BrN2O4S

Molecular Weight

393.3g/mol

InChI

InChI=1S/C14H21BrN2O4S/c1-11-9-13(20-2)14(10-12(11)15)22(18,19)16-3-4-17-5-7-21-8-6-17/h9-10,16H,3-8H2,1-2H3

InChI Key

HMLRDXCRWRKBTD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCN2CCOCC2)OC

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCN2CCOCC2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.